
(+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan is a synthetic compound that belongs to the class of hasubanan alkaloids. These compounds are known for their complex structures and potential biological activities. The trifluoroacetyl group in this compound introduces unique chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan typically involves multiple steps, starting from simpler organic molecules. One common method involves the trifluoroacetylation of a precursor molecule using trifluoroacetic anhydride or trifluoroacetyl chloride . The reaction conditions often require anhydrous environments and the use of catalysts such as palladium or other transition metals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium iodide or potassium carbonate.
Common Reagents and Conditions
The reactions typically occur under controlled temperatures and pressures, often in the presence of solvents like dichloromethane, ether, or acetonitrile . The choice of reagents and conditions depends on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These derivatives can have different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
(+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets . The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid: A related compound with a trifluoroacetyl group, used in various chemical reactions and industrial applications.
Trifluoroacetyl chloride: Another related compound, commonly used as a reagent in organic synthesis.
1,2,4-Triazole derivatives containing trifluoroacetyl moieties: These compounds have similar chemical properties and are studied for their biological activities.
Uniqueness
(+/-)-3-Methoxy-17-(trifluoroacetyl)-hasubanan is unique due to its complex structure and the presence of both a methoxy group and a trifluoroacetyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C19H22F3NO2 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[(1R,10S)-4-methoxy-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]ethanone |
InChI |
InChI=1S/C19H22F3NO2/c1-25-14-5-4-13-6-9-18-8-3-2-7-17(18,15(13)12-14)10-11-23(18)16(24)19(20,21)22/h4-5,12H,2-3,6-11H2,1H3/t17-,18+/m1/s1 |
InChI-Schlüssel |
ZIPVIFLOFKQIGT-MSOLQXFVSA-N |
Isomerische SMILES |
COC1=CC2=C(CC[C@]34[C@]2(CCCC3)CCN4C(=O)C(F)(F)F)C=C1 |
Kanonische SMILES |
COC1=CC2=C(CCC34C2(CCCC3)CCN4C(=O)C(F)(F)F)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


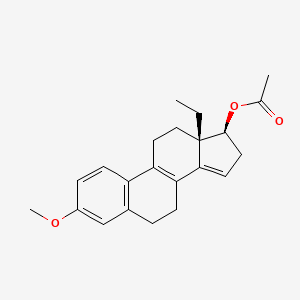
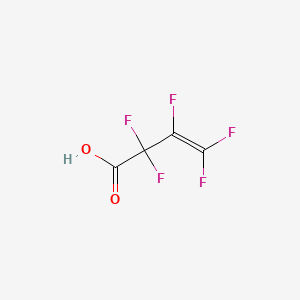
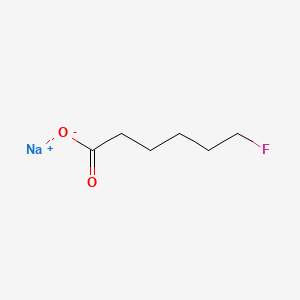

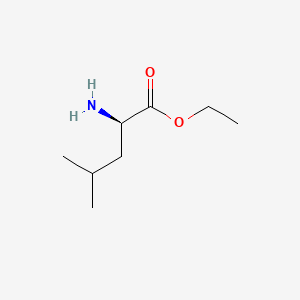
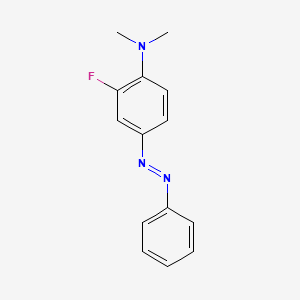
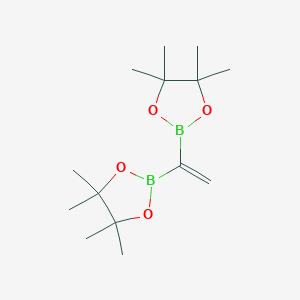

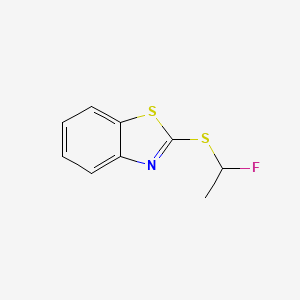
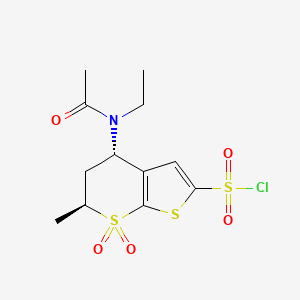

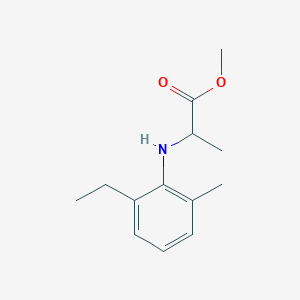

![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)
